molecular formula C8H7Br2F B8147934 1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene

1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene

Cat. No.: B8147934
M. Wt: 281.95 g/mol
InChI Key: CRBGNZFKJYVSPZ-UHFFFAOYSA-N
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Description

1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and methyl substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene typically involves the bromination of 4-fluoro-2-methylbenzyl bromide. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes bromination, purification, and isolation steps to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include substituted benzyl derivatives where the bromine atoms are replaced by nucleophiles.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or additional halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene is unique due to the combination of bromine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern enhances its reactivity and makes it a valuable intermediate in organic synthesis and various research applications.

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-4-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c1-5-6(4-9)8(11)3-2-7(5)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBGNZFKJYVSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1CBr)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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